molecular formula C6H13NO2S B1335230 1-Ethylsulfonylpyrrolidine CAS No. 73343-03-0

1-Ethylsulfonylpyrrolidine

Cat. No. B1335230
CAS RN: 73343-03-0
M. Wt: 163.24 g/mol
InChI Key: SUWZWRZQLACVPS-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular weight of 1-Ethylsulfonylpyrrolidine is 163.24 g/mol . The InChI string is InChI=1S/C6H13NO2S/c1-2-10(8,9)7-5-3-4-6-7/h2-6H2,1H3 . The Canonical SMILES is CCS(=O)(=O)N1CCCC1 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Ethylsulfonylpyrrolidine include a molecular weight of 163.24 g/mol, XLogP3-AA of 0.4, Hydrogen Bond Donor Count of 0, Hydrogen Bond Acceptor Count of 3, and Rotatable Bond Count of 2 .

Scientific Research Applications

Pharmacotherapy

1-Ethylsulfonylpyrrolidine derivatives are explored for their potential in pharmacotherapy due to their activity in various biological systems. They have been found to exhibit antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic, anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities . These diverse biological activities make them valuable candidates for developing new therapeutic agents.

Organic Synthesis

In the realm of organic synthesis, 1-Ethylsulfonylpyrrolidine plays a crucial role as a building block. It is particularly significant in the synthesis of complex molecular architectures through asymmetric organocatalysis . Its utility in constructing chiral centers and facilitating stereoselective reactions is of great interest to synthetic chemists.

Drug Discovery

The pyrrolidine ring, a core structure in 1-Ethylsulfonylpyrrolidine, is widely used in drug discovery. It serves as a versatile scaffold for novel biologically active compounds. The non-planarity of the ring allows for increased three-dimensional coverage, which is essential for the interaction with biological targets . This feature is leveraged in the design of new compounds with varied biological profiles.

Industrial Applications

1-Ethylsulfonylpyrrolidine finds applications in the industrial sector, particularly in green chemistry. Its derivatives can be used as solvents and catalysts in various chemical processes that aim to be more environmentally friendly . The push towards sustainable practices in the chemical industry has led to an increased interest in such compounds.

Environmental Applications

In environmental science, 1-Ethylsulfonylpyrrolidine derivatives are being studied for their potential in nanoremediation. They could play a role in the treatment of water, soil, and air, presenting new approaches to environmental remediation . Their effectiveness in pollution control and environmental cleanup is a promising area of research.

Biochemistry

In biochemistry, 1-Ethylsulfonylpyrrolidine is part of research into pyrrolidinones and pyrrolones, which are known for their biological importance. These compounds are involved in various biochemical processes and are considered promising scaffolds for future studies due to their significant biological activities .

Future Directions

Pyrrolidine, a related compound, has shown potential in various therapeutic areas such as anticancer, anti-inflammatory, antiviral, and antituberculosis . This suggests that 1-Ethylsulfonylpyrrolidine and its derivatives could also have potential therapeutic applications in the future.

properties

IUPAC Name

1-ethylsulfonylpyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2S/c1-2-10(8,9)7-5-3-4-6-7/h2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUWZWRZQLACVPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00402727
Record name 1-ethylsulfonylpyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00402727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethylsulfonylpyrrolidine

CAS RN

73343-03-0
Record name 1-ethylsulfonylpyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00402727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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